Cas no 2228426-95-5 (3-(1-methylcyclohexyl)methylazetidine)

3-(1-Methylcyclohexyl)methylazetidine is a specialized azetidine derivative featuring a 1-methylcyclohexylmethyl substituent, which enhances its steric and electronic properties. This compound is of interest in pharmaceutical and agrochemical research due to its constrained azetidine ring, offering rigidity and potential for selective interactions with biological targets. The cyclohexylmethyl group contributes to improved lipophilicity, which may influence bioavailability and membrane permeability. Its structural uniqueness makes it a valuable intermediate in the synthesis of novel bioactive molecules, particularly in the development of receptor modulators or enzyme inhibitors. The compound's stability and functional group compatibility further support its utility in diverse synthetic applications.
3-(1-methylcyclohexyl)methylazetidine structure
2228426-95-5 structure
Product Name:3-(1-methylcyclohexyl)methylazetidine
CAS No:2228426-95-5
MF:C11H21N
MW:167.29114317894
CID:6379639
PubChem ID:165865219
Update Time:2025-10-28

3-(1-methylcyclohexyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methylcyclohexyl)methylazetidine
    • 2228426-95-5
    • 3-[(1-methylcyclohexyl)methyl]azetidine
    • EN300-1780504
    • Inchi: 1S/C11H21N/c1-11(5-3-2-4-6-11)7-10-8-12-9-10/h10,12H,2-9H2,1H3
    • InChI Key: VNCPHNGJWDMBIK-UHFFFAOYSA-N
    • SMILES: N1CC(C1)CC1(C)CCCCC1

Computed Properties

  • Exact Mass: 167.167399674g/mol
  • Monoisotopic Mass: 167.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12Ų

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Additional information on 3-(1-methylcyclohexyl)methylazetidine

3-(1-Methylcyclohexyl)methylazetidine: A Comprehensive Overview

3-(1-Methylcyclohexyl)methylazetidine, identified by the CAS registry number 2228426-95-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure combining a methylazetidine ring and a 1-methylcyclohexyl group, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a focal point for researchers worldwide.

The synthesis of 3-(1-Methylcyclohexyl)methylazetidine involves a multi-step process that typically begins with the preparation of the azetidine ring. This is often achieved through cyclization reactions, where amino alcohols or related intermediates are employed. The introduction of the 1-methylcyclohexyl group is then carried out via nucleophilic substitution or coupling reactions, depending on the specific conditions and desired stereochemistry. Researchers have recently explored the use of transition metal catalysts to enhance the efficiency and selectivity of these reactions, leading to higher yields and purer products.

The structural characteristics of 3-(1-Methylcyclohexyl)methylazetidine are pivotal to its functional properties. The azetidine ring, a four-membered cyclic amine, contributes to the molecule's rigidity and electronic properties. Meanwhile, the 1-methylcyclohexyl group introduces steric bulk and hydrophobicity, which can influence the compound's solubility, stability, and interactions with biological systems. Computational studies have revealed that these features also play a role in modulating the compound's pharmacokinetic profile, making it a promising candidate for drug delivery systems.

In terms of applications, 3-(1-Methylcyclohexyl)methylazetidine has shown potential in several areas. In pharmacology, it has been investigated as a scaffold for developing bioactive molecules targeting various therapeutic areas, including central nervous system disorders and cancer. Recent studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development.

Beyond pharmacology, this compound has also found relevance in materials science. Its unique combination of rigidity and flexibility makes it an attractive candidate for use in polymer synthesis and nanotechnology applications. Researchers have explored its utility as a building block for constructing advanced materials with tailored mechanical and electronic properties.

The environmental impact of 3-(1-Methylcyclohexyl)methylazetidine is another area of growing interest. Studies have been conducted to assess its biodegradability and toxicity under various conditions. Preliminary findings indicate that it exhibits moderate biodegradability under aerobic conditions, which aligns with current sustainability trends in chemical manufacturing.

In conclusion, 3-(1-Methylcyclohexyl)methylazetidine, CAS No. 2228426-95-5, stands as a versatile compound with diverse applications across multiple disciplines. Its structural uniqueness, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science.

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